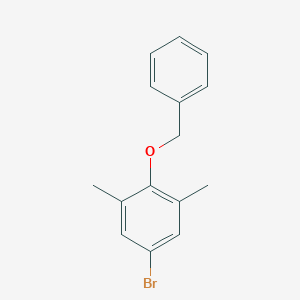

2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene

Description

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-1,3-dimethyl-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-11-8-14(16)9-12(2)15(11)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOXNZBHMRVUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629233 | |

| Record name | 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168196-87-0 | |

| Record name | 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy 5 Bromo 1,3 Dimethylbenzene

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. The outcome of these reactions is dictated by the directing effects of the substituents already present on the ring. In this case, the benzyloxy group (-OCH₂Ph) is a strongly activating, ortho-, para-directing group due to the resonance donation of its oxygen lone pair into the aromatic system. The two methyl groups (-CH₃) are also activating and ortho-, para-directing, albeit to a lesser extent. The bromine atom (-Br) is a deactivating but ortho-, para-directing group.

When considering the nitration or halogenation of this substrate, the positions of electrophilic attack are primarily governed by the most activating group, which is the benzyloxy substituent. masterorganicchemistry.com Therefore, incoming electrophiles will preferentially add to the positions ortho and para to the benzyloxy group. However, the existing substitution pattern, with the para position already occupied by a bromine atom, and one ortho position sterically hindered by an adjacent methyl group, influences the regioselectivity. Steric hindrance can play a significant role, often favoring substitution at the less hindered site. masterorganicchemistry.com For instance, in similar polysubstituted benzene derivatives, electrophilic attack is often directed to the sterically most accessible position. masterorganicchemistry.com

A common example of EAS is bromination. The introduction of a bromine atom onto an aromatic ring is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). lumenlearning.com The catalyst polarizes the Br-Br bond, generating a potent electrophile that can be attacked by the electron-rich benzene ring. lumenlearning.com

Nucleophilic Substitution Reactions Involving the Aryl Bromide Moiety

The bromine atom on the aromatic ring of this compound can participate in nucleophilic substitution reactions, although typically this requires harsh conditions or the use of a catalyst. The direct displacement of an aryl halide by a nucleophile is generally difficult due to the high energy of the intermediate Meisenheimer complex and the electron-rich nature of the aromatic ring. However, under specific conditions, such as high temperatures and pressures, or with the use of strong nucleophiles, these reactions can be facilitated.

A more common and synthetically useful approach for the functionalization of the aryl bromide is through transition metal-catalyzed reactions, which will be discussed in the following sections. These methods have largely superseded classical nucleophilic aromatic substitution for the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromide moiety in this compound makes it an excellent substrate for several of these powerful transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide. nih.gov This reaction is widely used for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and materials science. nih.gov In the context of this compound, the aryl bromide can be coupled with a variety of arylboronic acids or their esters in the presence of a palladium catalyst and a base. nih.govuzh.ch

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a palladium(II) intermediate.

Transmetalation: The organoboron compound reacts with the palladium(II) complex, transferring the organic group from boron to palladium.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond of the biaryl product.

The choice of ligand, base, and solvent can significantly influence the efficiency and scope of the reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene (B28343), Dioxane, THF |

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes. libretexts.org this compound can be effectively coupled with a variety of terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. libretexts.orgnih.gov

The generally accepted mechanism involves a palladium catalytic cycle and a copper catalytic cycle. The palladium cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition and reductive elimination. The copper cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. Copper-free Sonogashira coupling protocols have also been developed. nih.gov

Table 2: Typical Reagents for Sonogashira Coupling

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylamine |

| Solvent | THF, DMF |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, providing access to a wide range of arylamines. wikipedia.org The aryl bromide of this compound can be coupled with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.orgorganic-chemistry.org

Table 3: Key Components for Buchwald-Hartwig Amination

| Component | Example |

| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, XPhos, SPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

Transformations and Cleavage Strategies for the Benzyloxy Protecting Group

The benzyloxy group is a commonly used protecting group for phenols due to its stability under a wide range of reaction conditions. However, its removal is often a necessary step in the final stages of a synthetic sequence. Several methods are available for the cleavage of the benzyloxy ether in this compound to reveal the corresponding phenol (B47542).

One of the most common methods for debenzylation is catalytic hydrogenolysis. This involves treating the benzyloxy-containing compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This method is generally clean and efficient, yielding the phenol and toluene as the only byproduct.

Another approach involves the use of strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid. These conditions can effect the cleavage of the ether linkage, although they may not be compatible with all functional groups present in the molecule.

Oxidative cleavage methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can also be employed, particularly for electron-rich benzyl (B1604629) ethers. nih.gov Additionally, Lewis acids such as bismuth(III) triflate have been shown to catalyze the cleavage of benzyl protecting groups. nih.gov

Radical-Mediated Transformations Involving the Aryl Bromide

The aryl bromide moiety of this compound presents a potential site for radical-mediated transformations. In general, aryl halides can undergo reactions involving radical intermediates, although these are less common than palladium-catalyzed cross-coupling reactions. Such transformations are typically initiated by radical initiators (e.g., AIBN) or photoredox catalysis, leading to the formation of an aryl radical.

However, a specific, documented instance of a radical-mediated reaction involving the C-Br bond of this compound has not been found in a review of scientific literature. While the benzylic position of the molecule offers a more typical site for radical reactions, such as free radical bromination, transformations involving the aryl bromide itself are not described. uzh.ch General principles of radical chemistry suggest that the formation of the corresponding aryl radical from this compound is plausible, but its subsequent, specific reactions remain undocumented.

Role as a Key Intermediate in the Assembly of Complex Organic Architectures

Aryl bromides are exceptionally useful intermediates in organic synthesis, primarily serving as electrophilic partners in a wide array of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions are fundamental to the construction of complex organic molecules, including natural products and pharmaceuticals. bohrium.comrsc.orgnih.gov The structure of this compound, featuring a protected phenol and a reactive aryl bromide handle, makes it a theoretically valuable building block for the synthesis of more elaborate molecular frameworks.

Potential, though undocumented, applications in the assembly of complex architectures could include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a biaryl structure. wikipedia.orgnih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent. researchgate.netorganic-chemistry.orgresearchgate.net

Heck-Mizoroki Reaction: Reaction with an alkene to form a substituted styrene (B11656) derivative. nih.govlibretexts.orgchemrxiv.org

Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.

Despite its potential, a search of the scientific literature did not yield specific examples where this compound has been explicitly used as a key intermediate in the total synthesis of a complex natural product or other significant organic architecture. While many syntheses utilize similar brominated and benzylated phenols, the direct application of this specific compound in a multi-step synthesis of a complex target is not reported in the available literature. researchgate.netuci.edu

Spectroscopic Characterization for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments

No specific ¹H NMR, ¹³C NMR, or 2D NMR data for 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene could be located in the surveyed literature.

¹H NMR Spectral Analysis for Proton Connectivity and Multiplicity

Experimental ¹H NMR data detailing the chemical shifts, coupling constants, and multiplicity for the protons of this compound are not available.

¹³C NMR Spectral Analysis for Carbon Framework (including DEPT-135)

Specific ¹³C NMR and DEPT-135 spectral data, which would identify the chemical shifts of all unique carbon atoms and differentiate between CH, CH₂, and CH₃ groups, have not been publicly reported for this compound.

Application of 2D NMR Techniques (e.g., HSQC, HMBC) for Through-Bond Correlations

No studies reporting the use of 2D NMR techniques such as HSQC or HMBC to establish correlations between the proton and carbon nuclei of this compound were found.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

A published IR spectrum identifying the characteristic vibrational frequencies for the functional groups present in this compound is not available.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

While the molecular weight can be calculated, specific experimental mass spectrometry data, including the mass-to-charge ratio of the molecular ion and its fragmentation pattern, have not been documented for this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

There are no published reports of a single-crystal X-ray diffraction analysis for this compound. Therefore, definitive data on its solid-state structure, including unit cell dimensions, bond lengths, and bond angles, remain undetermined.

Analysis of Molecular Conformation and Torsion Angles

Detailed analysis of the molecular conformation would involve determining the spatial arrangement of the atoms, particularly the rotational orientation of the benzyloxy and dimethylbenzene groups relative to each other. Key to this would be the measurement of torsion angles, which describe the dihedral angles between specific planes of atoms within the molecule.

Research Findings: Currently, there are no published crystallographic studies for this compound. Therefore, experimentally determined data on its molecular conformation and specific torsion angles are not available. Without such data, a definitive description of the molecule's three-dimensional shape remains speculative.

Table 1: Torsion Angle Data for this compound

| Torsion Angle | Value (°) |

|---|---|

| Data Not Available | N/A |

| Data Not Available | N/A |

Investigation of Intramolecular Interactions (e.g., C-H···X Hydrogen Bonds)

Intramolecular interactions, such as weak hydrogen bonds of the C-H···O or C-H···Br type, can play a significant role in stabilizing a particular molecular conformation. The presence and geometry of these interactions are typically identified from detailed analysis of crystal structure data.

Research Findings: No studies detailing the intramolecular interactions within this compound have been found. The investigation of potential C-H···X (where X could be the oxygen of the benzyloxy group or the bromine atom) hydrogen bonds requires precise atomic coordinate data, which is not present in the public domain.

Table 2: Intramolecular Interaction Data for this compound

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

|---|---|---|

| Data Not Available | N/A | N/A |

Characterization of Supramolecular Assembly and Intermolecular Interactions (e.g., π-π Stacking)

The way molecules pack together in a crystal lattice is determined by a variety of intermolecular forces. For an aromatic compound like this compound, interactions such as π-π stacking between the benzene (B151609) rings and other van der Waals forces would be expected to dictate the supramolecular assembly.

Research Findings: As no crystal structure has been reported, the supramolecular assembly and the nature of the intermolecular interactions for this compound remain uncharacterized. Analysis of π-π stacking, including the distance and geometry of such interactions, is not possible without crystallographic data.

Table 3: Intermolecular Interaction Data for this compound

| Interaction Type | Distance (Å) | Description |

|---|---|---|

| Data Not Available | N/A | N/A |

Computational Chemistry and Theoretical Modeling of 2 Benzyloxy 5 Bromo 1,3 Dimethylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. For 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene, DFT calculations would provide fundamental insights into its electronic properties and reactivity.

DFT calculations can identify the most likely sites for electrophilic and nucleophilic attack on the molecule. By analyzing the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict where the molecule is most likely to donate or accept electrons. For instance, the HOMO energy is an indicator of the molecule's susceptibility to electrophilic attack, while the LUMO energy points to its susceptibility towards nucleophiles. nih.gov

Furthermore, computational modeling can determine the activation energies for potential reactions. By mapping the potential energy surface of a reaction pathway, the transition state can be located, and its energy relative to the reactants provides the activation energy barrier. This information is crucial for predicting reaction kinetics and understanding mechanistic details.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these would likely be associated with the oxygen atom of the benzyloxy group and potentially the pi-system of the aromatic rings.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green regions denote areas of neutral potential. nih.gov

An MEP map for this compound would visually pinpoint the reactive zones, offering a clear and intuitive guide to its chemical behavior. nih.gov

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not rigid. Rotation is possible around the single bonds, particularly the C-O-C linkage of the benzyloxy group. Conformational analysis involves systematically exploring these rotational possibilities to find the various stable conformations (conformers) and their relative energies.

Energy minimization studies are performed to identify the lowest energy conformation, which is the most stable and likely the most populated structure at equilibrium. These studies are essential because the molecule's reactivity and physical properties are dependent on its 3D shape. Computational methods can calculate the potential energy of thousands of possible conformations to locate the global minimum and other low-energy local minima.

Elucidation of Reaction Mechanisms Through Computational Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms at the molecular level. For a molecule like this compound, which could undergo reactions such as nucleophilic substitution or metal-catalyzed cross-coupling, computational studies can model the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of each of these species, a reaction energy profile can be constructed, providing a step-by-step understanding of how the reaction proceeds.

Derivation and Interpretation of Quantum Chemical Parameters and Reactivity Descriptors

From the results of DFT calculations, a variety of quantum chemical parameters can be derived to quantify the reactivity and stability of this compound. These descriptors provide a quantitative basis for the predictions made from HOMO/LUMO and MEP analysis.

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Significance |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the ability to donate electrons; higher values indicate greater reactivity towards electrophiles. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the ability to accept electrons; lower values indicate greater reactivity towards nucleophiles. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

| Ionization Potential | I | The energy required to remove an electron (I ≈ -EHOMO). |

| Electron Affinity | A | The energy released when an electron is added (A ≈ -ELUMO). |

| Electronegativity | χ | The ability to attract electrons (χ ≈ (I + A) / 2). |

| Global Hardness | η | Measures resistance to change in electron distribution (η ≈ (I - A) / 2). |

| Global Softness | S | The reciprocal of hardness (S = 1 / η); indicates higher reactivity. |

| Electrophilicity Index | ω | Measures the propensity to accept electrons (ω = χ² / 2η). |

These parameters, once calculated, would allow for a detailed and quantitative assessment of the chemical nature of this compound. researchgate.net

Advanced Applications in Organic Synthesis and Functional Materials Research

Utilization as a Versatile Building Block in Complex Organic Synthesis

The utility of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene as a building block stems from the orthogonal reactivity of its functional groups. The bromine atom serves as a handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. The benzyloxy group acts as a robust protecting group for the phenolic oxygen, which can be selectively removed under specific conditions to unmask a reactive hydroxyl group. This combination allows for sequential, controlled modifications, making it an ideal starting material for multi-step syntheses.

Synthesis of Novel Heterocyclic Systems Incorporating the Aryl Moiety

The substituted aryl core of this compound is a key component in the synthesis of complex heterocyclic structures. A notable application is in the construction of quinazolinone-based compounds, which are significant scaffolds in medicinal chemistry. For instance, the 3,5-dimethylphenyl moiety derived from this building block has been incorporated into compounds designed to regulate the expression of apolipoprotein A-I (ApoA-I), a target for treating cardiovascular diseases. google.comgoogle.com

In a representative synthetic pathway, the bromo-substituent of the parent molecule can be converted to a formyl group (-CHO). This transformation sets the stage for a condensation reaction with an appropriate amino-anthranilamide derivative, leading to the formation of a quinazolinone ring system. The resulting molecule, a 2-aryl-quinazolin-4(3H)-one, directly incorporates the benzyloxy-dimethylphenyl fragment, demonstrating the compound's role in creating bicyclic heteroaryl products. google.comgoogle.com

Precursor for Advanced Pharmaceutical Intermediates

The structural framework of this compound makes it a valuable precursor for advanced pharmaceutical intermediates. Its use is documented in the synthesis of potent modulators of lipid metabolism aimed at preventing and treating cardiovascular disorders like atherosclerosis. google.com

The synthesis of the therapeutic candidate 2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one highlights this application. The journey from the building block to this complex target involves several key steps:

Functionalization: The bromine atom is first converted into an aldehyde.

Deprotection: The benzyloxy protecting group is cleaved to reveal the free phenol (B47542).

Elaboration: The phenol is etherified, for instance with a 2-haloethanol, to install the hydroxyethoxy side chain.

Cyclization: The resulting aldehyde intermediate is reacted with a substituted anthranilamide to construct the final quinazolinone heterocycle.

This multi-step conversion underscores the compound's value as a starting material, where each functional group is manipulated in a controlled sequence to build a complex, biologically active molecule. The final product has been shown to increase levels of ApoA-I and HDL cholesterol in preclinical studies. google.comgoogle.com

| Intermediate/Compound | Application/Significance |

| 4-Hydroxy-3,5-dimethylbenzaldehyde | A key intermediate derived from the this compound scaffold after conversion of the bromide and deprotection of the ether. |

| 2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one | A final drug candidate for the treatment of cardiovascular disease, synthesized using the above intermediate. google.com |

Application in Agrochemical and Specialty Chemical Synthesis

While specific examples detailing the use of this compound in agrochemicals are not prominent in the literature, its structural motifs are relevant to the field. Brominated aromatic compounds are common precursors in the synthesis of pesticides and herbicides. The bromine atom allows for facile derivatization via cross-coupling reactions to introduce various toxophoric or property-modulating groups. Similarly, in the realm of specialty chemicals, such as UV absorbers and antioxidants, substituted phenols and their ethers are foundational structures. google.com The subject compound could potentially serve as a starting material for such molecules, where the core structure is tailored to achieve specific physical or chemical properties.

Role as a Component in Protein Degrader Building Blocks

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) represents a new frontier in drug discovery. PROTACs are bifunctional molecules that induce the degradation of a specific protein of interest (POI). They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.

There is no direct published evidence of this compound being used as a protein degrader building block. However, its chemical nature makes it a plausible candidate for the synthesis of such molecules. The aryl bromide functionality is a versatile anchor point for synthetic elaboration. It could be transformed into a more complex moiety designed to bind to a specific POI. The protected phenol offers another site for modification or for tuning the final molecule's physicochemical properties, such as solubility and cell permeability, which are critical for effective PROTACs.

Exploration in Catalytic Systems and Applications

This compound is not itself a catalyst but holds potential as a precursor for the synthesis of specialized ligands used in homogeneous catalysis. The performance of metal catalysts is often dictated by the electronic and steric properties of their surrounding ligands.

The aryl bromide functionality of this compound can be readily converted into a variety of coordinating groups. For example, through a lithium-halogen exchange followed by quenching with a chlorophosphine (e.g., PPh₂Cl), a tertiary phosphine (B1218219) ligand can be synthesized. The benzyloxy and dimethyl groups on the phenyl ring would impart specific steric bulk and electronic characteristics to the resulting ligand, potentially influencing the selectivity and activity of a metal center in catalytic processes like cross-coupling or hydrogenation reactions.

Potential in Functional Materials Research, including Conjugated Polymers and Optoelectronic Materials

In the field of materials science, building blocks for creating large, π-conjugated systems are of high interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Aryl halides are fundamental starting materials for the synthesis of these materials through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).

This compound is a well-suited candidate for this purpose. The bromine atom provides a reactive site for polymerization or for the step-wise construction of oligomeric and polymeric structures. The benzyloxy and dimethyl groups can be used to tune the final material's properties:

Solubility: The bulky benzyloxy and methyl groups can enhance the solubility of the resulting polymers in organic solvents, which is crucial for solution-based processing and device fabrication.

Morphology: These substituents can influence the solid-state packing and morphology of the material, which in turn affects charge transport and device performance.

Electronic Properties: The electron-donating nature of the benzyloxy group can modulate the electronic energy levels (HOMO/LUMO) of the conjugated system.

Through polymerization via cross-coupling reactions, this monomer could be incorporated into conjugated polymers with tailored optoelectronic characteristics for advanced material applications.

Structure Activity Relationship Sar Studies of Derived Chemical Entities Theoretical/in Silico

Influence of Aryl Substitution Patterns on Chemical Reactivity and Selectivity

The substitution pattern of the aromatic ring in 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene is a key determinant of its chemical reactivity and the selectivity of its subsequent transformations. The interplay between the electron-donating and -withdrawing groups, as well as their steric hindrance, governs the regioselectivity of further chemical modifications.

The two methyl groups on the benzene (B151609) ring are electron-donating, which activates the ring towards electrophilic aromatic substitution. However, their positions at carbons 1 and 3, flanking the benzyloxy group, create significant steric hindrance around the 2-position. The benzyloxy group, also an ortho-, para-director, further influences the electronic properties of the ring. The bromine atom at the 5-position is an electron-withdrawing group and a deactivator, yet it directs incoming electrophiles to the ortho and para positions.

In the context of cross-coupling reactions, a common transformation for aryl bromides, the electronic nature and steric environment of the substituents play a critical role. For instance, in a hypothetical Suzuki coupling reaction, the rate of reaction would be influenced by the electronic density at the carbon bearing the bromine atom.

Table 1: Theoretical Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Steric Hindrance |

| Benzyloxy | 2 | Electron-donating (by resonance), Electron-withdrawing (by induction) | Ortho, Para | High |

| Bromo | 5 | Electron-withdrawing (by induction and resonance) | Ortho, Para | Moderate |

| Methyl | 1 | Electron-donating (by induction and hyperconjugation) | Ortho, Para | Moderate |

| Methyl | 3 | Electron-donating (by induction and hyperconjugation) | Ortho, Para | Moderate |

Research on related structures, such as 1,4-bis(arylsulfonamido)benzene derivatives, has shown that the presence and nature of a benzyloxy substituent can significantly impact biological activity. In one study, a C2-benzyloxy analog demonstrated a four-fold improvement in inhibitory activity against the Keap1-Nrf2 protein-protein interaction compared to an analog with a phenyl group at the same position. nih.gov This highlights the potential of the benzyloxy moiety in this compound to favorably influence the biological profile of its derivatives.

Stereochemical Aspects and Their Impact on Subsequent Transformations

The compound this compound itself is achiral. However, its derivatives can possess stereocenters, the configuration of which can be critical for biological activity. The stereochemical outcome of reactions involving this scaffold is influenced by the steric bulk of the benzyloxy and methyl groups.

For instance, if the benzyloxy group were to be modified to introduce a chiral center, the existing steric environment of the dimethylated benzene ring could direct the stereoselectivity of the reaction. The bulky nature of the benzyloxy group can also influence the stereochemistry of reactions at adjacent positions by hindering the approach of reagents from one face of the molecule.

In the broader context of drug design and medicinal chemistry, the importance of stereochemistry cannot be overstated. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, controlling the stereochemistry during the synthesis of derivatives from this compound would be a critical consideration for developing biologically active compounds.

Computational Approaches to Predict Structure-Reactivity and Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound and its potential derivatives, even in the absence of extensive experimental data. nih.gov

Molecular Electrostatic Potential (MEP) Maps: An MEP map of this compound would likely show regions of negative potential around the oxygen atom of the benzyloxy group and the bromine atom, indicating their propensity to interact with electrophiles or act as hydrogen bond acceptors. The aromatic ring would exhibit regions of negative potential above and below the plane of the ring, characteristic of π-systems.

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO is likely to be localized on the electron-rich aromatic ring, suggesting its susceptibility to electrophilic attack. The LUMO may have significant contributions from the C-Br bond, indicating a potential site for nucleophilic attack or involvement in cross-coupling reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: While no specific QSAR models for derivatives of this compound are publicly available, one could theoretically be developed. By synthesizing a library of derivatives with varying substituents at the bromine position and measuring their biological activity, a QSAR model could be constructed. This model would correlate physicochemical descriptors (e.g., lipophilicity, electronic parameters, steric descriptors) with biological activity, enabling the prediction of the activity of novel, unsynthesized analogs.

Table 2: Theoretical Physicochemical Properties and Their Potential Influence on Bioactivity

| Property | Predicted Influence | Rationale |

| Lipophilicity (logP) | High | The presence of the benzyloxy group and the dimethylbenzene core would contribute to a high logP, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Polar Surface Area (PSA) | Low | The primary contributor to PSA would be the ether oxygen. A low PSA is generally associated with good cell membrane penetration. |

| Reactivity | Moderate | The bromine atom provides a handle for various cross-coupling reactions, allowing for diversification. The substituted benzene ring's reactivity is modulated by the interplay of activating and deactivating groups. |

In silico docking studies could also be employed to predict the binding modes of derivatives of this compound within the active site of a target protein. Such studies could guide the rational design of more potent and selective inhibitors. For example, in the context of the Keap1-Nrf2 interaction, docking studies could reveal how the benzyloxy group contributes to binding affinity and specificity. nih.gov

Green Chemistry Principles in the Synthesis and Application of 2 Benzyloxy 5 Bromo 1,3 Dimethylbenzene

Assessment of Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The synthesis of 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene likely proceeds via a two-step process: the benzylation of 4-bromo-2,6-dimethylphenol (B182379) or the bromination of 2-(benzyloxy)-1,3-dimethylbenzene. For the purpose of this analysis, we will consider the latter route, starting from 2,4-dimethylphenol (B51704).

Step 1: Williamson Ether Synthesis In this step, 2,4-dimethylphenol is reacted with benzyl (B1604629) bromide in the presence of a base to form 2-(benzyloxy)-1,3-dimethylbenzene.

Step 2: Electrophilic Aromatic Bromination The resulting 2-(benzyloxy)-1,3-dimethylbenzene is then brominated to yield the final product.

To improve reaction efficiency beyond atom economy, other metrics like reaction yield, E-factor (mass of waste per mass of product), and process mass intensity (PMI) are considered. Optimizing reaction conditions to maximize yield and minimize the use of excess reagents and solvents are crucial steps toward a greener synthesis.

Table 1: Hypothetical Atom Economy for the Synthesis of this compound

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Theoretical Atom Economy (%) |

| 2,4-Dimethylphenol + Benzyl Bromide + Bromine | 122.16 + 171.04 + 159.80 | This compound + HBr + HBr | 305.21 | 67.3% |

This is a simplified calculation and does not account for bases or catalysts.

Implementation of Sustainable Solvents and Reagents

The choice of solvents and reagents significantly impacts the environmental sustainability of a chemical process. Traditional Williamson ether synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), which are associated with toxicity and disposal challenges. acsgcipr.orgnumberanalytics.com Similarly, aromatic bromination has historically used chlorinated solvents. wordpress.com

Green chemistry encourages the use of safer, more environmentally benign solvents. For the synthesis of aryl ethers, research has demonstrated the feasibility of using water, ionic liquids, or even solvent-free conditions. researchgate.netresearchgate.net Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Surfactant-assisted Williamson synthesis in aqueous media has been shown to be effective. researchgate.net Solvent-free reactions, where the reactants themselves act as the solvent, represent an even greener approach by completely eliminating solvent waste. researchgate.net

For the bromination step, greener alternatives to hazardous liquid bromine are available. These include solid brominating agents like N-bromosuccinimide (NBS) which is easier to handle. wordpress.com The use of hydrogen peroxide as an oxidant with a bromide salt offers a greener pathway by generating water as the main byproduct. researchgate.net An aqueous system using CaBr₂–Br₂ has also been reported as an efficient and recyclable brominating reagent. rsc.org

Table 2: Comparison of Traditional and Sustainable Solvents for Key Reactions

| Reaction Type | Traditional Solvents | Sustainable Alternatives | Advantages of Alternatives |

| Williamson Ether Synthesis | DMF, Acetonitrile, DMSO numberanalytics.comwikipedia.org | Water, researchgate.net Ionic Liquids, numberanalytics.com Solvent-free researchgate.net | Reduced toxicity, lower environmental impact, easier workup, potential for reuse. |

| Aromatic Bromination | Chlorinated Solvents, Acetic Acid acs.org | Water, researchgate.net Ethanol, acs.org Ionic Liquids nih.gov | Non-toxic, biodegradable, reduced hazardous waste. |

Application of Energy-Efficient Techniques such as Ultrasound and Microwave-Assisted Syntheses

A significant portion of the energy consumption in chemical synthesis is due to heating for extended periods. Ultrasound and microwave-assisted organic synthesis are energy-efficient techniques that can dramatically reduce reaction times, often from hours to minutes, and improve yields. researchgate.netrsc.orgbenthamdirect.com

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and selectivity. researchgate.netarkat-usa.org Several studies have reported the successful application of microwave assistance in Williamson ether synthesis, often leading to higher yields in significantly shorter times compared to conventional heating. sid.irscispace.commdpi.com Similarly, microwave-assisted aromatic bromination has been shown to be highly efficient. researchgate.netnih.gov

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates. The phenomenon of acoustic cavitation creates localized hot spots with high temperatures and pressures, which can accelerate mass transfer and reaction kinetics. Ultrasound has been successfully used for the bromination of aromatic compounds and in Williamson ether synthesis, sometimes in combination with microwave irradiation for a synergistic effect. researchgate.netrsc.orgnih.govrsc.orgnih.govfapesp.br

Table 3: Comparison of Conventional vs. Energy-Efficient Synthesis Methods for Similar Reactions

| Reaction | Method | Reaction Time | Yield (%) | Reference |

| Benzyl Phenyl Ether Synthesis | Conventional Heating | 16 hours | 41 | researchgate.net |

| Benzyl Phenyl Ether Synthesis | Microwave-Ultrasound | 2 minutes | 83 | researchgate.net |

| Aromatic Bromination | Conventional Heating | 4 hours | 40 | researchgate.net |

| Aromatic Bromination | Microwave Irradiation | 10 minutes | 60 | researchgate.net |

Development of Recyclable Catalytic Systems for Reduced Environmental Impact

Catalysts are fundamental to many chemical transformations, but their use can generate waste if they cannot be recovered and reused. The development of recyclable catalytic systems is a key area of green chemistry research.

In the context of Williamson ether synthesis, phase-transfer catalysts (PTCs) are often used to facilitate the reaction between the water-soluble base and the organic-soluble reactants. Developing recyclable PTCs, for instance by anchoring them to a solid support, can significantly reduce waste. francis-press.comfrancis-press.com

Table 4: Examples of Recyclable Catalytic Systems in Similar Syntheses

| Reaction Type | Catalytic System | Solvent | Reusability |

| Williamson Ether Synthesis | Cotton Fabric-Supported Cationic Acrylate Polymer | Water | Recyclable francis-press.comfrancis-press.com |

| Aromatic Bromination | CaBr₂–Br₂ System | Water | Up to 4 cycles rsc.org |

| Aromatic Bromination | Zeolite Ca²⁺-Y | Neat | Regenerable by calcination researchgate.net |

| Aromatic Bromination | [C₄Py]NO₃ (Ionic Liquid) | Solvent-free or Acetic Acid | Reusable nih.gov |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Unconventional Catalytic Systems

The classical synthesis of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene likely involves standard etherification and bromination reactions. However, future research could focus on developing more efficient, selective, and sustainable synthetic routes.

One promising avenue is the exploration of unconventional catalytic systems for the etherification step. Instead of traditional Williamson ether synthesis, which often requires harsh conditions, researchers could investigate metal-catalyzed etherification processes. For instance, palladium or copper-catalyzed cross-coupling reactions between a 2,4-dimethyl-5-bromophenol precursor and benzyl (B1604629) bromide could offer milder reaction conditions and improved yields. rsc.org Furthermore, the use of p-toluenesulfonic acid as a catalyst for the direct nucleophilic substitution of propargylic alcohols suggests that similar acid-catalyzed methodologies could be adapted for benzyl alcohols, potentially offering a metal-free alternative. organic-chemistry.org

For the bromination step, moving beyond traditional electrophilic aromatic substitution with elemental bromine, which can sometimes lead to selectivity issues, is a key research goal. nih.gov Novel bromination methods, such as those employing N-bromosuccinimide (NBS) with a suitable catalyst or alternative bromine sources, could provide greater control over regioselectivity, which is crucial for a polysubstituted benzene (B151609) ring. A modified Sandmeyer-type reaction, which utilizes diazonium salts, presents another innovative approach for introducing the bromo group with high precision. nih.govresearchgate.net

Late-stage functionalization through C-H activation represents a paradigm shift in synthetic chemistry. acs.org Research into the direct, regioselective C-H benzylation or bromination of a 1,3-dimethylbenzene precursor would be a significant advancement. Catalytic systems based on ruthenium, rhodium, or palladium that can selectively activate a specific C-H bond on the aromatic ring would streamline the synthesis and reduce the number of steps required. rsc.orgnih.gov

Development of Advanced and Highly Selective Derivatization Strategies

The bromo and benzyloxy groups on this compound are prime handles for a wide array of derivatization reactions, opening the door to a vast chemical space of novel compounds.

The bromine atom is particularly amenable to a variety of cross-coupling reactions . Future research should focus on leveraging modern catalytic systems to achieve highly selective transformations. For example, Suzuki-Miyaura coupling could be employed to introduce a wide range of aryl or heteroaryl substituents, creating complex biaryl structures. Similarly, Sonogashira coupling could be used to install alkyne moieties, which are valuable precursors for further transformations or for creating materials with interesting electronic properties. The Buchwald-Hartwig amination would allow for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals and other biologically active molecules.

The benzyloxy group also offers opportunities for derivatization. Catalytic debenzylation would unveil the phenolic hydroxyl group, which could then be used in a variety of subsequent reactions, such as esterification or etherification with different alkyl or aryl groups. This would allow for the creation of a library of derivatives with tailored properties.

Furthermore, late-stage C-H functionalization could be applied to the existing scaffold of this compound itself. nih.gov This would involve the selective activation and functionalization of the remaining C-H bonds on the aromatic ring, allowing for the introduction of additional substituents without the need for de novo synthesis. Electrophotocatalysis has emerged as a powerful tool for the regioselective functionalization of C-H bonds in ethers and could be explored in this context. acs.org

Integration into Continuous Flow Chemistry Methodologies for Enhanced Production

The batch production of fine chemicals and pharmaceutical intermediates is increasingly being replaced by continuous flow chemistry, which offers numerous advantages in terms of safety, efficiency, and scalability. outsourcedpharma.compharmasalmanac.comchemicalindustryjournal.co.uk The synthesis of this compound and its derivatives is well-suited for adaptation to a continuous flow process.

A modular flow setup could be designed where each step of the synthesis—etherification, bromination, and any subsequent derivatization—is performed in a dedicated reactor module. pharmasalmanac.com This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and reduced byproduct formation. nih.gov For example, highly exothermic reactions can be managed much more safely in the small-volume reactors used in flow chemistry. pharmasalmanac.com

The integration of in-line analytical technologies , such as spectroscopy, would enable real-time monitoring of the reaction progress, allowing for rapid optimization and quality control. pharmasalmanac.com This is particularly advantageous for multi-step syntheses, where the output of one reactor can be directly fed into the next without the need for intermediate purification steps, a concept known as "telescoped synthesis." acs.org

The development of a continuous flow process for the production of this compound would not only enhance production efficiency but also facilitate the rapid synthesis of a library of derivatives for screening in various applications.

Potential Applications in Interdisciplinary Fields of Chemical Biology and Materials Science

The unique structural features of this compound and its derivatives make it a promising candidate for exploration in the interdisciplinary fields of chemical biology and materials science.

In materials science , aromatic building blocks are fundamental to the creation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comacs.org The core structure of this compound could be elaborated through cross-coupling reactions to create larger, conjugated systems with tailored optoelectronic properties. acs.org The benzyloxy group can influence the solubility and processing of such materials, while the substitution pattern on the benzene ring can be used to tune the electronic energy levels (HOMO/LUMO) of the resulting molecules. rsc.org The development of novel functionalized building blocks is crucial for advancing the field of organic electronics. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.